2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminothiazole with substituted benzaldehydes in the presence of a catalyst, followed by further reactions to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C16H15N3OS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-4-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-11-19-14(12-5-3-2-4-6-12)15(22-11)16(20)18-8-7-13-17-9-10-21-13/h2-6,9-10H,7-8H2,1H3,(H,18,20) |
InChI Key |
NAKVNFRHQCEWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCCC2=NC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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